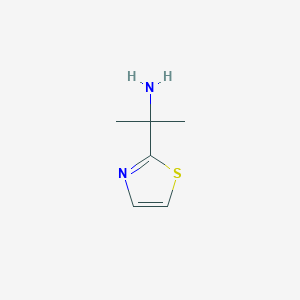
2-(Thiazol-2-yl)propan-2-amine
Overview
Description
“2-(Thiazol-2-yl)propan-2-amine” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The compound has a molecular weight of 142.22 .
Synthesis Analysis
The synthesis of thiazol-2-amines can be achieved via the Mannich reaction with secondary amines . In one study, a novel series of 2-acetamido- and 2 or 3-propanamido-thiazole analogs was designed and synthesized .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C6H10N2S/c1-6(2,7)5-8-3-4-9-5/h3-4H,7H2,1-2H3 .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
1. Chemical Structure and Reactivity Analysis
2-(Thiazol-2-yl)propan-2-amine and its derivatives have been studied for their diverse structural and reactive properties. One study focused on the dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, highlighting the competition between thiazole and pyridine groups in accommodating tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013). Another research demonstrated the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, emphasizing the distinct electrophilic substitution reactions in this compound (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).
2. Role in Drug Discovery
The compound has been identified as a potential candidate in drug discovery, particularly as a selective JAK2 inhibitor. In one study, thiazol-2-yl amine was used as an isosteric replacement for pyrazol-3-yl amine, leading to the discovery of potent and selective JAK2 inhibitors (Ioannidis et al., 2010).
3. Corrosion Inhibition Applications
Thiazoles, including 2-aminothiazoles, have been explored for their applications in corrosion inhibition. A study investigated the inhibition performances of various thiazole and thiadiazole derivatives against corrosion of iron, using quantum chemical and molecular dynamics simulation (Kaya et al., 2016).
4. Molecular Dynamics and Quantum Chemical Studies
Several studies have employed molecular dynamics and quantum chemical methods to analyze the properties of aminothiazole derivatives. These studies provide insights into the electronic distribution, protonation energy, and tautomeric preferences of such compounds (Adeel et al., 2017).
5. Antitumor Activity
Some aminothiazole derivatives have shown promising antitumor activity. For example, the compound (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine exhibited significant antitumor properties in preliminary studies (Hu et al., 2010).
6. Application in Security Ink
A novel half-cut cruciform molecule derived from benzo[d]thiazol-2-yl has been developed, showing potential for use as a security ink due to its multi-stimuli response and unique fluorescence properties (Lu & Xia, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(thiazol-2-yl)propan-2-amine, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, and possibly other physiological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, block or stimulate receptors, or interfere with the synthesis or function of key biomolecules . The exact changes resulting from these interactions would depend on the specific targets and the physiological context.
Biochemical Pathways
Given the broad biological activities of thiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in inflammation, microbial defense, and possibly other physiological or pathological processes . The downstream effects would depend on the specific pathways and the context of their activation or inhibition.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . This suggests that this compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner. These properties would contribute to the compound’s pharmacological effectiveness.
Result of Action
Based on the known biological activities of thiazole derivatives, the compound could potentially exert a variety of effects at the molecular and cellular levels . These could include the modulation of enzyme activities, changes in receptor signaling, alterations in the synthesis or function of key biomolecules, and possibly other effects .
Safety and Hazards
Future Directions
Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Biochemical Analysis
Biochemical Properties
2-(Thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate the activity of enzymes involved in metabolic pathways, leading to altered cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that thiazole derivatives can maintain their biological activity for extended periods under appropriate storage conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to degradation and reduced efficacy. Long-term studies have also indicated that these compounds can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, thiazole derivatives may be transported into cells via organic cation transporters or bind to plasma proteins, influencing their bioavailability and distribution.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, thiazole derivatives may localize to the nucleus, where they can interact with DNA or nuclear proteins, influencing gene expression and cellular processes.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-6(2,7)5-8-3-4-9-5/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYGWSITVXYAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082393-38-1 | |
| Record name | 2-(1,3-thiazol-2-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)

![6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1372458.png)

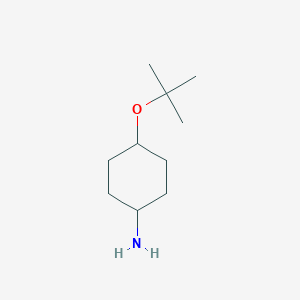
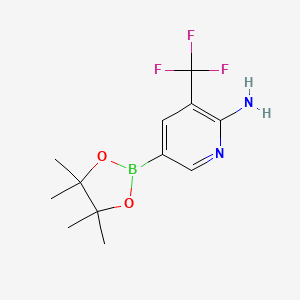
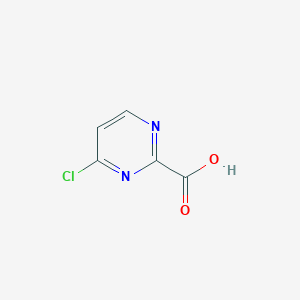
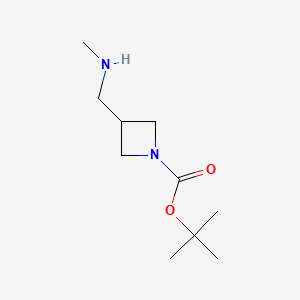

![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)

